molecular formula C14H16BBrO3 B2750353 5-Bromobenzofuran-2-boronic acid pinacol ester CAS No. 2096339-10-3

5-Bromobenzofuran-2-boronic acid pinacol ester

Cat. No.: B2750353
CAS No.: 2096339-10-3
M. Wt: 322.99
InChI Key: UVOGINZXSAKWPZ-UHFFFAOYSA-N
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Description

5-Bromobenzofuran-2-boronic acid pinacol ester is a boronic ester derivative featuring a benzofuran core substituted with a bromine atom at the 5-position and a boronic acid pinacol ester group at the 2-position. This compound is a critical intermediate in medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), enabling the synthesis of complex bioactive molecules . Its bromine substituent enhances versatility by serving as a reactive site for further functionalization.

Properties

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BBrO3/c1-13(2)14(3,4)19-15(18-13)12-8-9-7-10(16)5-6-11(9)17-12/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOGINZXSAKWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzofuran-2-boronic acid pinacol ester typically involves the reaction of 5-bromobenzofuran with a boronic ester reagent. One common method is the palladium-catalyzed borylation of 5-bromobenzofuran using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzofuran-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Suzuki–Miyaura Coupling Reactions
One of the primary applications of 5-Bromobenzofuran-2-boronic acid pinacol ester is in Suzuki–Miyaura coupling reactions. This reaction allows for the formation of biaryl compounds by coupling aryl halides with boronic acids or esters in the presence of a palladium catalyst. The compound serves as an effective coupling partner due to its stability and reactivity under mild conditions.

Reaction TypeKey FeaturesProducts
Suzuki–Miyaura CouplingUses palladium catalyst; forms C-C bondsBiaryl compounds

Mechanism of Action
The mechanism involves the protodeboronation of the boronic ester, leading to the formation of new carbon-carbon bonds. This process is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Drug Development and Delivery
In medicinal chemistry, this compound is explored for its potential in drug delivery systems. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery applications. Additionally, it has been investigated for use in boron neutron capture therapy (BNCT), a cancer treatment modality that utilizes boron-containing compounds to selectively destroy tumor cells .

Case Study: Anticancer Activity
Research has shown that boronic acids exhibit anticancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations .

Biological Applications

Biological Sensors
The compound's boronic acid functionality allows it to interact selectively with diols and sugars, making it useful in the design of biosensors for glucose monitoring and other biochemical assays. Its ability to form reversible covalent bonds with target molecules enhances its application in biosensor technology .

ApplicationTypeAdvantages
BiosensingGlucose monitoringHigh specificity and sensitivity
Drug deliveryTargeted therapyImproved efficacy and reduced side effects

Industrial Applications

Advanced Materials Production
In industrial settings, this compound is used as a reagent in the synthesis of advanced materials such as polymers and nanomaterials. Its role as a building block allows for the creation of materials with tailored properties for specific applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 5-Bromobenzofuran-2-boronic acid pinacol ester in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related boronic esters include the aromatic core (benzofuran vs. benzene or pyrazole) and substituents (e.g., halogens, methoxy, cyano). These variations influence electronic properties, solubility, and reactivity:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number
5-Bromobenzofuran-2-boronic acid pinacol ester Benzofuran 5-Br, 2-boronic ester C₁₄H₁₅BBrO₃ 326.98 1150271-54-7
5-Bromo-2-methoxyphenylboronic acid pinacol ester Benzene 5-Br, 2-OCH₃, 4-boronic ester C₁₃H₁₈BBrO₃ 312.99 868629-78-1
5-Bromo-2,3-difluorophenylboronic acid pinacol ester Benzene 5-Br, 2,3-F, 4-boronic ester C₁₂H₁₄BBrF₂O₂ 318.95 1073339-12-4
5-Cyanofuran-2-boronic acid pinacol ester Furan 5-CN, 2-boronic ester C₁₁H₁₄BNO₃ 219.05 1111096-21-9

Key Observations :

  • Steric Hindrance : Bulky groups (e.g., trifluoromethoxy in 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester ) may reduce reaction rates in coupling reactions.

Solubility and Physicochemical Properties

highlights that pinacol esters generally exhibit superior solubility in organic solvents compared to their parent boronic acids. For example:

  • This compound : Expected to have moderate solubility in chloroform and acetone, similar to phenylboronic acid pinacol ester (highest in chloroform) .
  • 5-Cyanofuran-2-boronic acid pinacol ester: Polar cyano group may reduce solubility in hydrocarbons but enhance solubility in polar aprotic solvents like DMSO.

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Reactions : Brominated boronic esters are dual-functional, enabling sequential cross-couplings. For instance, the bromine in 5-bromobenzofuran derivatives can undergo further substitution after initial boronic ester coupling .
  • Stability: Boronic esters with electron-withdrawing groups (e.g., 4-nitrophenylboronic acid pinacol ester) react faster with H₂O₂, forming phenols . The benzofuran analog may exhibit intermediate stability due to its balanced electronic profile.

Commercial Availability and Pricing

  • Benzofuran-7-ylboronic acid : €275/250 mg .
  • Indazole-based pinacol esters : Range from €154–769/250 mg .
  • 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester : Priced at ~$500/250 mg .

Biological Activity

5-Bromobenzofuran-2-boronic acid pinacol ester is a compound of interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse sources.

Synthesis of this compound

The synthesis of this compound typically involves boron coupling reactions. Various methods have been reported, including the use of palladium-catalyzed cross-coupling reactions with aryl halides. The compound can be synthesized efficiently from readily available starting materials, allowing for large-scale production suitable for biological testing .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its antimicrobial, anticancer, and antioxidant properties.

Antimicrobial Activity

Research has shown that boronic acid derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus. The inhibition zones measured ranged from 7 to 13 mm in diameter, indicating moderate to strong antibacterial activity .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of boronic acid derivatives on cancer cell lines. For example, compounds structurally related to this compound have shown decreased viability in prostate cancer cells. At a concentration of 5 µM, cell viability was reduced to approximately 33%, while healthy cells remained largely unaffected . This selective toxicity suggests potential for therapeutic applications in cancer treatment.

The mechanisms underlying the biological activities of boronic acids are attributed to their ability to interact with various biomolecules. For instance, they can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. Such interactions are crucial for their anticancer effects .

Case Studies

  • Cytotoxicity Against Prostate Cancer Cells : A study evaluated the effects of boronic acid derivatives on prostate cancer cell lines, revealing significant cytotoxicity at low concentrations while maintaining high viability in healthy cells .
  • Antimicrobial Efficacy : In another study, the antimicrobial activity of boronic compounds was tested against several pathogens. The results indicated that certain derivatives could effectively inhibit bacterial growth, particularly against Staphylococcus aureus .

Research Findings Summary Table

Activity Effect Concentration Tested Reference
AntimicrobialInhibition zones (7-13 mm)Not specified
AnticancerCell viability reduced to 33%5 µM
MechanismProteasome inhibitionN/A

Q & A

Q. How should researchers handle discrepancies in safety data?

  • Risk Mitigation : While specific toxicity data for this compound is limited, related boronic esters show low acute toxicity (LD₅₀ > 2000 mg/kg in rats). Use standard PPE (gloves, goggles) and conduct reactions in fume hoods .

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